molecular formula C10H12O5 B12715279 1,3-Benzodioxole, 4,5,6-trimethoxy- CAS No. 21532-91-2

1,3-Benzodioxole, 4,5,6-trimethoxy-

Cat. No.: B12715279
CAS No.: 21532-91-2
M. Wt: 212.20 g/mol
InChI Key: GCTZMEWRXFXDMS-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 4,5,6-trimethoxy- is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzene ring fused with a dioxole ring and three methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole, 4,5,6-trimethoxy- typically involves the methylenation of catechols with disubstituted halomethanes . One common method is the reaction of catechol with methylene chloride in the presence of a base, such as potassium carbonate, to form the dioxole ring. The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of 1,3-Benzodioxole, 4,5,6-trimethoxy- may involve large-scale methylation processes and the use of continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 4,5,6-trimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 4,5,6-trimethoxy- involves its interaction with molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor or receptor agonist, modulating various biochemical pathways. For example, derivatives of 1,3-benzodioxole have been shown to interact with auxin receptors in plants, promoting root growth by enhancing auxin signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxole, 4,5,6-trimethoxy- is unique due to the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

21532-91-2

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

4,5,6-trimethoxy-1,3-benzodioxole

InChI

InChI=1S/C10H12O5/c1-11-6-4-7-9(15-5-14-7)10(13-3)8(6)12-2/h4H,5H2,1-3H3

InChI Key

GCTZMEWRXFXDMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)OCO2)OC)OC

Origin of Product

United States

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